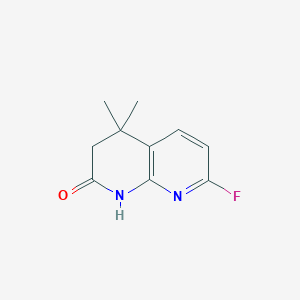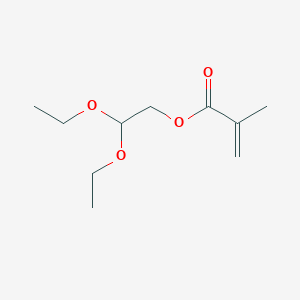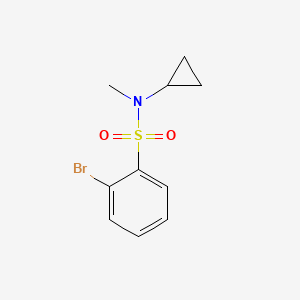
2-Bromo-N-(2,6-diisopropylphenyl)acetamide
概要
説明
2-Bromo-N-(2,6-diisopropylphenyl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom attached to the acetamide group, along with two isopropyl groups attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,6-diisopropylphenyl)acetamide typically involves the bromination of a precursor compound. One common method involves the reaction of 2,6-diisopropylphenylamine with bromoacetyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Bromo-N-(2,6-diisopropylphenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide compound, while oxidation may result in the formation of a carboxylic acid derivative.
科学的研究の応用
2-Bromo-N-(2,6-diisopropylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-N-(2,6-diisopropylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied.
類似化合物との比較
Similar Compounds
Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-: Lacks the bromine atom, leading to different reactivity and applications.
Acetamide, N-[2,6-dimethylphenyl]-2-bromo-: Similar structure but with methyl groups instead of isopropyl groups, affecting its steric and electronic properties.
Uniqueness
2-Bromo-N-(2,6-diisopropylphenyl)acetamide is unique due to the presence of both isopropyl groups and a bromine atom, which confer distinct reactivity and potential applications. Its structure allows for specific interactions and reactions that are not possible with other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
135650-07-6 |
|---|---|
分子式 |
C14H20BrNO |
分子量 |
298.22 g/mol |
IUPAC名 |
2-bromo-N-[2,6-di(propan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H20BrNO/c1-9(2)11-6-5-7-12(10(3)4)14(11)16-13(17)8-15/h5-7,9-10H,8H2,1-4H3,(H,16,17) |
InChIキー |
QEEKMSCHFGAGCI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CBr |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3,3'-[1,3-Phenylenebis(methylene)]di(pentane-2,4-dione)](/img/structure/B8654654.png)



